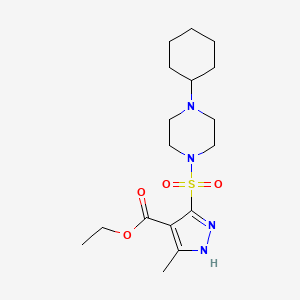

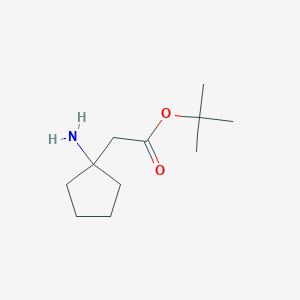

![molecular formula C11H8Cl2N2 B2941975 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole CAS No. 213179-56-7](/img/structure/B2941975.png)

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole

Description

Synthesis Analysis

A related compound, Miconazole, which is an analogue of the given compound, has been synthesized in a study . The synthesis involved several steps, including the use of solvents like ethanol and methanol, and reagents like sodium borohydride (NaBH) and aluminum chloride (AlCl3). The yield varied depending on the solvent used .

Scientific Research Applications

Antioxidant Capacity Assay Applications

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has been indirectly related to studies on antioxidant capacity, particularly in the context of ABTS/PP decolorization assays. This assay, used for determining the antioxidant capacity of compounds, suggests a broader application of related structures in understanding antioxidant mechanisms and applications in various fields, including food science and pharmacology (Ilyasov et al., 2020).

Environmental Impact Studies

Research on chlorophenols, which share structural similarities with 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole, highlights their environmental impact, particularly in the context of municipal solid waste incineration. Such studies shed light on the degradation pathways and environmental behavior of related compounds, suggesting potential research applications in environmental science and pollution management (Peng et al., 2016).

Antimicrobial Activities

The imidazole ring, a core structure of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole, is known for its antimicrobial properties. Literature reviews have focused on the antimicrobial activities of imidazole and its derivatives, including potential applications in developing new antimicrobial agents that could address microbial resistance issues. Such applications are crucial in pharmaceutical research, pesticide development, and healthcare products (American Journal of IT and Applied Sciences Research, 2022).

Toxicity and Biodegradation Studies

The compound's structural relatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their toxicity and biodegradation. This research area is vital for understanding the environmental fate of such compounds, their potential impact on human health, and strategies for mitigating their presence in the environment. These studies also offer insights into the broader implications of using such chemicals in agriculture and their eventual breakdown in natural ecosystems (Zuanazzi et al., 2020).

Antitumor Activity

Research into imidazole derivatives has shown that some exhibit promising antitumor activities. This area represents a significant application of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole-related structures in developing new anticancer drugs. Studies focus on various derivatives' mechanisms of action, highlighting the potential for novel therapeutic strategies against cancer (Iradyan et al., 2009).

properties

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETOXIKBUBLDHT-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323949 | |

| Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |

CAS RN |

213179-56-7 | |

| Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

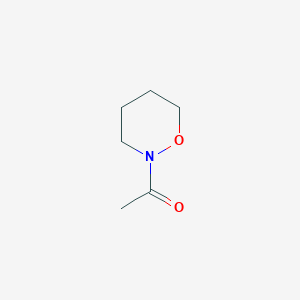

![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)

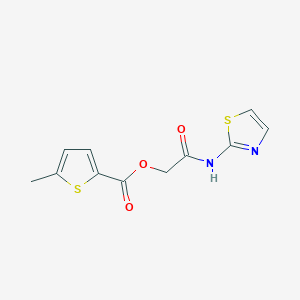

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)

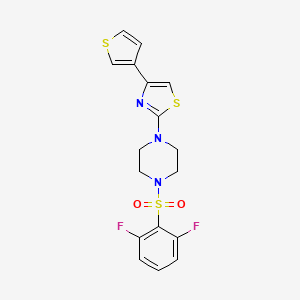

![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)

![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)

![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2941908.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2941915.png)